molecular formula C8H15NO3 B14622812 2-Nitrocyclooctan-1-ol CAS No. 59550-07-1

2-Nitrocyclooctan-1-ol

Cat. No.: B14622812
CAS No.: 59550-07-1
M. Wt: 173.21 g/mol
InChI Key: UBLSKTKINJJTLC-UHFFFAOYSA-N
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Description

2-Nitrocyclooctan-1-ol is an organic compound that belongs to the class of nitro alcohols It features a cyclooctane ring with a hydroxyl group (-OH) and a nitro group (-NO2) attached to it

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Nitrocyclooctan-1-ol typically involves the nitration of cyclooctanol. This can be achieved by reacting cyclooctanol with a nitrating agent such as nitric acid (HNO3) under controlled conditions. The reaction is usually carried out at low temperatures to prevent over-nitration and to ensure the selective formation of the nitro alcohol.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow nitration processes. These processes allow for better control over reaction conditions, higher yields, and improved safety. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Nitrocyclooctan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas (H2) in the presence of a catalyst.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to replace the hydroxyl group with halogens.

Major Products Formed

    Oxidation: Cyclooctanone or cyclooctanoic acid.

    Reduction: 2-Aminocyclooctanol.

    Substitution: Halogenated cyclooctane derivatives.

Scientific Research Applications

2-Nitrocyclooctan-1-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It can be used in studies involving nitro compounds and their biological activities.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Nitrocyclooctan-1-ol involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the hydroxyl group can form hydrogen bonds and undergo nucleophilic substitution. These interactions can affect various biochemical pathways and molecular processes.

Comparison with Similar Compounds

Similar Compounds

    2-Nitrocyclohexanol: A similar compound with a six-membered ring instead of an eight-membered ring.

    2-Nitrocyclopentanol: A similar compound with a five-membered ring.

    2-Nitrocyclododecanol: A similar compound with a twelve-membered ring.

Uniqueness

2-Nitrocyclooctan-1-ol is unique due to its eight-membered ring structure, which imparts different steric and electronic properties compared to its smaller or larger ring analogs

Properties

CAS No.

59550-07-1

Molecular Formula

C8H15NO3

Molecular Weight

173.21 g/mol

IUPAC Name

2-nitrocyclooctan-1-ol

InChI

InChI=1S/C8H15NO3/c10-8-6-4-2-1-3-5-7(8)9(11)12/h7-8,10H,1-6H2

InChI Key

UBLSKTKINJJTLC-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(C(CC1)[N+](=O)[O-])O

Origin of Product

United States

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